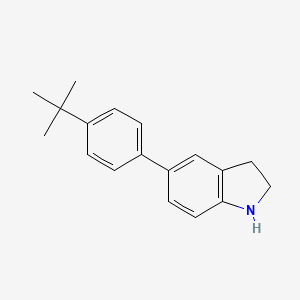
5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride is a chemical compound that features both fluorine and trifluoromethyl groups These functional groups are known for their unique properties, such as high electronegativity and the ability to influence the chemical behavior of the molecules they are part of
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethyl group through a reaction with a suitable trifluoromethylating agent. The fluorine atom can be introduced via electrophilic fluorination or nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction efficiency. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 5-Trifluoromethyl-2-formylphenylboronic acid
Uniqueness
Compared to similar compounds, 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both fluorine and trifluoromethyl groups can significantly influence the compound’s chemical behavior, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H8ClF4NO |
|---|---|
Poids moléculaire |
257.61 g/mol |
Nom IUPAC |
2-amino-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H7F4NO.ClH/c10-5-1-2-7(9(11,12)13)6(3-5)8(15)4-14;/h1-3H,4,14H2;1H |
Clé InChI |
IEOUMOUFDJLJGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(=O)CN)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


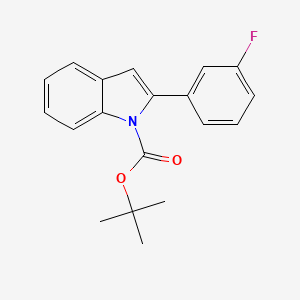
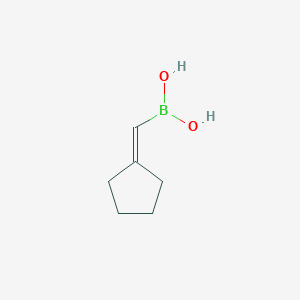
![4-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12852156.png)

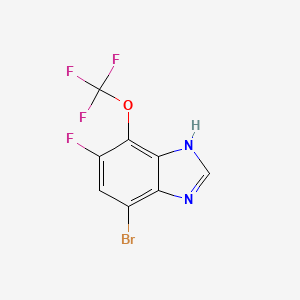
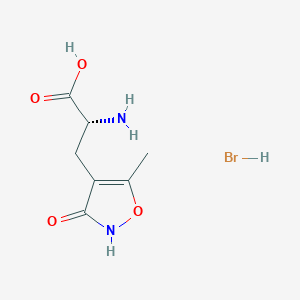
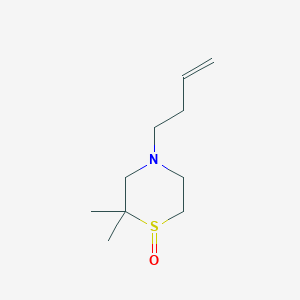
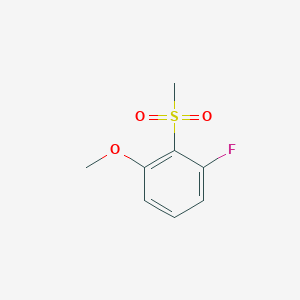

![(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12852196.png)


